molecular formula C10H9ClN2 B13672111 4-Chloro-7-methylquinolin-2-amine

4-Chloro-7-methylquinolin-2-amine

Cat. No.: B13672111
M. Wt: 192.64 g/mol
InChI Key: NZVZCBLSWOCVMS-UHFFFAOYSA-N
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Description

4-Chloro-7-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely recognized for their roles in various therapeutic areas, including antimicrobial, anticancer, and antimalarial treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methylquinolin-2-amine typically involves the chlorination and amination of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline with methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

4-Chloro-7-methylquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-methylquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-7-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups, along with the amine functionality, makes it a versatile compound for various applications in medicinal chemistry .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

4-chloro-7-methylquinolin-2-amine

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3,(H2,12,13)

InChI Key

NZVZCBLSWOCVMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)N)Cl

Origin of Product

United States

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